2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide typically involves the reaction of 4-(2-methoxyethoxy)aniline with bromoacetyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide is used in various scientific research applications, including:
Proteomics: It is used as a biochemical tool in the study of proteins and their functions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites in the target molecules, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide can be compared with other similar compounds, such as:
2-Bromo-N-phenylacetamide: This compound has a similar structure but lacks the methoxyethoxy group, which can affect its reactivity and applications.
2-Bromo-N-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of the methoxyethoxy group, leading to differences in solubility and reactivity.
The unique methoxyethoxy group in this compound provides it with distinct properties, making it suitable for specific research applications .
Properties
IUPAC Name |
2-bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-15-6-7-16-10-4-2-9(3-5-10)13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBFXQZKQDSFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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